molecular formula C10H16O B1582844 alpha-Pinene-oxide CAS No. 72936-74-4

alpha-Pinene-oxide

Cat. No. B1582844
Key on ui cas rn: 72936-74-4
M. Wt: 152.23 g/mol
InChI Key: NQFUSWIGRKFAHK-KEMUHUQJSA-N
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Patent
US07235676B2

Procedure details

To a mechanically stirred solution of α-pinene (0.01 mol), dodecane (0.001 mol), urea (0.208 mol), sodium bicarbonate (0.003 mol) and manganese sulphate (0.1 mmol) in 10.0 ml of water and 30 ml acetonitrile at 25° C. is added 30% aqueous hydrogen peroxide (0.4 mol) in three equal portions over a period of 3 hours. After 6 hours the reaction mixture was extracted with 4×5 ml diethyl ether. The combined organic layer was dried over anhydrous sodium sulphate. Removal of solvent yielded α-pinene oxide in 85% yield with selectivity 93%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
reactant
Reaction Step One
Name
Quantity
0.208 mol
Type
reactant
Reaction Step One
Quantity
0.003 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]2[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6]2)[CH2:4][CH:3]=1.CCCCCCCCCCCC.NC(N)=[O:25].C(=O)(O)[O-].[Na+].OO>O.C(#N)C.S([O-])([O-])(=O)=O.[Mn+2]>[CH3:9][C:8]1([CH3:10])[CH:7]2[C:2]3([CH3:1])[O:25][CH:3]3[CH2:4][CH:5]1[CH2:6]2 |f:3.4,8.9|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C
Name
Quantity
0.001 mol
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
0.208 mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0.003 mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.4 mol
Type
reactant
Smiles
OO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.1 mmol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Mn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After 6 hours the reaction mixture was extracted with 4×5 ml diethyl ether
Duration
6 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CC1C3(C(C2)O3)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07235676B2

Procedure details

To a mechanically stirred solution of α-pinene (0.01 mol), dodecane (0.001 mol), urea (0.208 mol), sodium bicarbonate (0.003 mol) and manganese sulphate (0.1 mmol) in 10.0 ml of water and 30 ml acetonitrile at 25° C. is added 30% aqueous hydrogen peroxide (0.4 mol) in three equal portions over a period of 3 hours. After 6 hours the reaction mixture was extracted with 4×5 ml diethyl ether. The combined organic layer was dried over anhydrous sodium sulphate. Removal of solvent yielded α-pinene oxide in 85% yield with selectivity 93%.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
reactant
Reaction Step One
Name
Quantity
0.208 mol
Type
reactant
Reaction Step One
Quantity
0.003 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]2[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6]2)[CH2:4][CH:3]=1.CCCCCCCCCCCC.NC(N)=[O:25].C(=O)(O)[O-].[Na+].OO>O.C(#N)C.S([O-])([O-])(=O)=O.[Mn+2]>[CH3:9][C:8]1([CH3:10])[CH:7]2[C:2]3([CH3:1])[O:25][CH:3]3[CH2:4][CH:5]1[CH2:6]2 |f:3.4,8.9|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C
Name
Quantity
0.001 mol
Type
reactant
Smiles
CCCCCCCCCCCC
Name
Quantity
0.208 mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
0.003 mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.4 mol
Type
reactant
Smiles
OO
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.1 mmol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Mn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After 6 hours the reaction mixture was extracted with 4×5 ml diethyl ether
Duration
6 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
CC1(C2CC1C3(C(C2)O3)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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